molecular formula C21H14ClNO B2999853 3-(4-Chlorophenyl)-2-phenoxyquinoline CAS No. 339103-61-6

3-(4-Chlorophenyl)-2-phenoxyquinoline

Cat. No.: B2999853
CAS No.: 339103-61-6
M. Wt: 331.8
InChI Key: NXZICUUOXQWLOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Chlorophenyl)-2-phenoxyquinoline” is an organic compound consisting of a quinoline backbone with a chlorophenyl group at the 3-position and a phenoxy group at the 2-position . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor .


Molecular Structure Analysis

The molecular structure of “this compound” would be expected to exhibit typical aromatic and heterocyclic characteristics. The quinoline core provides aromatic stability, while the chlorophenyl and phenoxy substituents may influence the compound’s physical and chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. Factors such as polarity, aromaticity, and the presence of the chloro group would impact properties like solubility, melting point, and reactivity .

Scientific Research Applications

1. Antitumor Activity

3-(4-Chlorophenyl)-2-phenoxyquinoline derivatives have shown potential in cancer treatment. A study found that certain derivatives exhibit significant cytotoxic activity against human cancer cell lines, suggesting potential as antitumor drugs. Specifically, quinoline derivatives 3a and 3d displayed notable cytotoxicity, with 3d standing out due to its low unspecific cytotoxicity and high selectivity against specific tumor lines, marking it as a promising model for antitumor medication (Kouznetsov et al., 2016).

2. Molecular Structure and Spectroscopic Studies

Considerable research has been devoted to understanding the molecular structure and spectroscopic properties of this compound and its derivatives. For instance, studies employing crystallography and computational methods like Density Functional Theory (DFT) have elucidated the molecular geometry, electronic structure, and various other properties of these compounds. This fundamental understanding is crucial for their potential application in materials science and pharmaceuticals (Fatma et al., 2017).

3. Weak Interaction Analysis and Crystal Packing

Research has also delved into the weak interactions and crystal packing features of this compound derivatives. The presence of chloro substitutions on phenyl rings leads to a spectrum of halogen-mediated weak interactions, which play a critical role in stabilizing the crystal structure of these compounds. Such studies are pivotal in understanding the material properties, which could be beneficial in designing new materials with desired properties (Mandal & Patel, 2018).

4. Magnetic and Luminescent Properties

Some derivatives of this compound have been studied for their magnetic and luminescent properties. These studies have revealed interesting behaviors such as slow magnetic relaxation and characteristic emission peaks, suggesting potential applications in fields like spintronics, data storage, and optoelectronics (Wu et al., 2019).

5. Optoelectronic and Nonlinear Properties

The optoelectronic and nonlinear properties of this compound derivatives have been a subject of investigation. Studies focusing on their structural, electronic, and optical properties have pointed out their efficiency as multifunctional materials, hinting at their utility in various technological applications ranging from organic light-emitting diodes (OLEDs) to charge transport materials (Irfan et al., 2020).

Future Directions

The potential applications and future directions for “3-(4-Chlorophenyl)-2-phenoxyquinoline” would depend on its physical and chemical properties, as well as its biological activity. Further studies would be needed to explore these aspects .

Properties

IUPAC Name

3-(4-chlorophenyl)-2-phenoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO/c22-17-12-10-15(11-13-17)19-14-16-6-4-5-9-20(16)23-21(19)24-18-7-2-1-3-8-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZICUUOXQWLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.